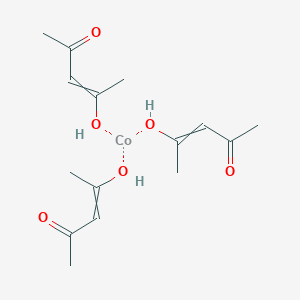
アセチルアセトンコバルト(III);4-ヒドロキシペンタ-3-エン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is of significant interest due to its versatile applications in various fields, including catalysis and organic synthesis.
科学的研究の応用
Cobalt;4-hydroxypent-3-en-2-one has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme mimetics and metalloproteins.
Industrial Applications: The compound finds use in the production of high-quality semiconductor materials and as a precursor for cobalt oxide nanoparticles
作用機序
Target of Action
Cobalt(III) acetylacetonate, also known as Co(acac)3, is a coordination complex derived from the acetylacetonate anion and cobalt ions It is widely used as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound forms a six-membered chelate ring by bonding each oxygen atom of the acetylacetonate anion to the cobalt ion . This structure is crucial for its reactivity and selectivity in various catalytic reactions . The compound is also used to produce homogeneous catalysts by reduction .
Biochemical Pathways
It is known that metal enolates, such as cobalt(iii) acetylacetonate, are used in a plethora of catalyzed reactions . These reactions can influence various biochemical pathways depending on the specific context of use.
Result of Action
Cobalt(III) acetylacetonate has been used for the preparation of a new family of monoporphyrinates, which are interesting for their photochemical and magnetic properties and synthetic applications . It has also been used as a precursor to grow pure Co3O4 with pulsed-spray evaporation chemical vapor deposition .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cobalt;4-hydroxypent-3-en-2-one typically involves the reaction of cobalt(II) compounds with acetylacetone (4-hydroxypent-3-en-2-one) under elevated temperatures. One common method involves dissolving cobalt(II) acetate tetrahydrate in water and reacting it with acetylacetone. The reaction is carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of cobalt;4-hydroxypent-3-en-2-one follows similar synthetic routes but on a larger scale. The process involves the use of cobalt(II) hydroxide or cobalt(II) oxide, which is reacted with acetylacetone in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
化学反応の分析
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III).
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
類似化合物との比較
Similar Compounds
Cobalt(II) 2,4-pentanedionate: Similar in structure but may have different ligands.
Nickel(II) 2,4-pentanedionate: Similar coordination chemistry but with nickel instead of cobalt.
Copper(II) 2,4-pentanedionate: Similar coordination chemistry but with copper instead of cobalt.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one is unique due to its specific coordination environment and the reactivity of the cobalt center. This makes it particularly effective in catalytic applications compared to its nickel and copper counterparts .
特性
CAS番号 |
21679-46-9 |
|---|---|
分子式 |
C15H21CoO6 |
分子量 |
356.26 g/mol |
IUPAC名 |
cobalt(3+);(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
InChIキー |
RHCQEPWEBDOALW-MUCWUPSWSA-K |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
異性体SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] |
Key on ui other cas no. |
21679-46-9 |
物理的記述 |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
Co(ACAC)3 cobalt(III) tris(acetylacetonate) tris(acetylacetonate)cobalt(III) tris(acetylacetonate)cobalt(III), ion(1-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















